![molecular formula C16H19N5O3 B2496542 6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 1904105-47-0](/img/structure/B2496542.png)
6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, nucleophilic substitution reactions, and cyclization processes to form the desired heterocyclic rings. For instance, acetylation of certain precursors can afford tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which further undergo substitution reactions to yield substituted pyrimidinone derivatives. Chlorination and reaction with various organic reagents allow for the synthesis of diverse heterocyclic rings containing the pyrimidine moiety (Zaki, Radwan, & El-Dean, 2017).
Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis and Characterization : Research focuses on developing new synthetic methods for creating heterocyclic compounds. For instance, Zaki et al. (2017) described a convenient method for synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to investigate their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). This type of research underlines the significance of synthetic chemistry in accessing new molecules for further biological evaluation.
Pharmacological Applications : The synthesis of novel compounds often targets their potential use as therapeutic agents. For example, Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on COX-2 selectivity, suggesting their potential as pharmaceutical agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
Design and Antimicrobial Activity : Novel heterocyclic compounds often exhibit significant antimicrobial properties. Devarasetty et al. (2019) designed and synthesized novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, demonstrating good to excellent antimicrobial activity against various pathogens (K. Devarasetty, J. Vantikommu, J. Anireddy, P. Srinivas, 2019). This highlights the role of chemical synthesis in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Molecular Imaging
Imaging Agents for Disease : Some synthesized compounds find applications in imaging for diseases such as Parkinson's. For instance, Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the integration of synthetic chemistry and biomedical research for diagnostics (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
properties
IUPAC Name |
6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-15(19-16-11-3-1-2-4-12(11)20-24-16)13-9-14(18-10-17-13)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVMFILKMLKNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
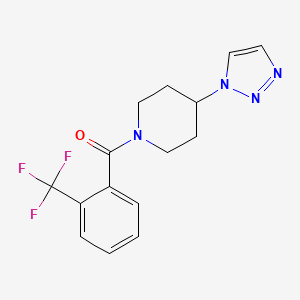
![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)
![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

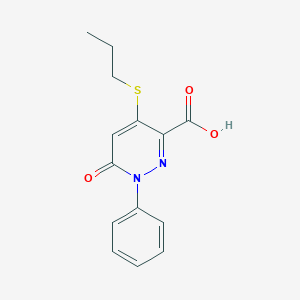
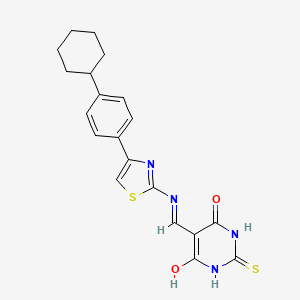

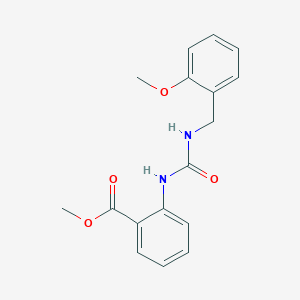

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
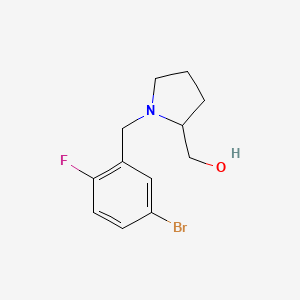
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)